molecular formula C8H18ClNO3 B2423428 (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride CAS No. 1821839-04-6

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride

Cat. No.: B2423428
CAS No.: 1821839-04-6
M. Wt: 211.69
InChI Key: AUHBFDKEUBKBOY-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride” is a chemical compound with the molecular formula C8H18ClNO3 . It is also known as tert-butyl O-methylserinate hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO3.ClH/c1-8(2,3)12-7(10)6(9)5-11-4;/h6H,5,9H2,1-4H3;1H . This code provides a specific description of the molecule’s structure and stereochemistry.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 211.69 . It is a powder at room temperature and is typically stored at 4 degrees Celsius . The compound’s InChI key is AUHBFDKEUBKBOY-UHFFFAOYSA-N .

Scientific Research Applications

Asymmetric Synthesis

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride plays a significant role in asymmetric synthesis. For example, it has been used in the asymmetric synthesis of β-pyridyl-β-amino acid derivatives, which are important in pharmaceutical research (Bull et al., 2002). Additionally, it's involved in the creation of key components for complex natural products, such as cryptophycin-24 (arenastatin A), a potent cytotoxic agent (Eggen et al., 2000).

Chemical Analysis and Detection Methods

This compound also finds utility in analytical chemistry, such as in capillary gas chromatography for determining various catecholamine metabolites in urine, aiding in the diagnosis of certain diseases (Muskiet et al., 1981).

Synthesis of Amino Acids and Peptides

The compound is instrumental in synthesizing various amino acids and peptides. For instance, it has been used in the synthesis of β-alanine derivatives, which are analogues of aromatic amino acids, playing a pivotal role in peptide design (Arvanitis et al., 1998).

NMR Studies in Medicinal Chemistry

It also facilitates the development of novel amino acids for use in 19F NMR, an essential tool in medicinal chemistry and peptide research (Tressler & Zondlo, 2014).

Safety and Hazards

The safety information for “(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-methoxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-7(10)6(9)5-11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHBFDKEUBKBOY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(COC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](COC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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